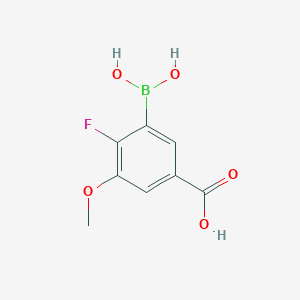

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid is an organoboron compound with the molecular formula C8H8BFO5 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with carboxy, fluoro, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and can be catalyzed by transition metals such as palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

Phenols: Formed from the oxidation of the boronic acid group.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions

The compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction enables the construction of biaryl compounds, which are critical in pharmaceuticals and agrochemicals.

| Reaction Type | Role of the Compound | Products Formed |

|---|---|---|

| Suzuki-Miyaura | Coupling agent | Biaryl compounds |

| Oxidation | Intermediate formation | Phenols |

Medicinal Chemistry

Potential in Cancer Therapy

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid has been investigated for its potential use in boron neutron capture therapy (BNCT). This therapy exploits the unique properties of boron compounds to selectively target cancer cells, making them susceptible to neutron irradiation.

Case Study: BNCT Efficacy

Research indicates that boron-containing compounds can significantly enhance the effectiveness of neutron capture therapy by increasing the localized radiation dose delivered to tumor cells while sparing surrounding healthy tissue. The incorporation of this compound into therapeutic protocols is currently under exploration.

Material Science

Synthesis of Advanced Materials

The compound is also employed in the development of advanced materials and polymers. Its ability to participate in cross-coupling reactions allows for the creation of novel polymeric structures with tailored properties.

| Material Type | Application |

|---|---|

| Polymers | Development of smart materials |

| Coatings | Protective coatings with enhanced durability |

Wirkmechanismus

The mechanism of action of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenylboronic Acid: Similar structure but lacks the carboxy and fluoro groups.

2-Fluoro-5-methoxyphenylboronic Acid: Similar structure but lacks the carboxy group.

Phenylboronic Acid: The parent compound without any substituents.

Biologische Aktivität

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C9H10BFO4

- Molecular Weight : 215.08 g/mol

- Structural Characteristics : The compound features a carboxylic acid group, a fluorine atom, and a methoxy group attached to a phenyl ring, which collectively influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site residues. This property can be harnessed for therapeutic applications in cancer treatment and other diseases.

- Targeting Glycoproteins : The boronic acid moiety can form reversible covalent bonds with diols present in glycoproteins, enhancing selectivity towards cancer cells that express specific glycan structures on their surfaces .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

- Inhibition of Cell Proliferation : The compound has demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For instance, studies have reported IC50 values as low as 0.126 μM against breast cancer cell lines like MDA-MB-231 .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation, with early results indicating potential use as an antibacterial agent.

Table 1: Summary of Biological Activities

| Activity Type | IC50 Value (μM) | Target Cell Line | Reference |

|---|---|---|---|

| Anticancer | 0.126 | MDA-MB-231 | |

| Antimicrobial | TBD | Various Bacterial Strains | |

| Enzyme Inhibition | TBD | Serine Proteases |

Pharmacokinetics and Toxicity

A study assessing the pharmacokinetic profile of similar boronic acids indicates that compounds with carboxylic acid groups often exhibit high plasma protein binding and favorable oral bioavailability. For instance, related compounds have shown over 99% protein binding in plasma, which is critical for maintaining therapeutic levels in vivo .

Eigenschaften

IUPAC Name |

3-borono-4-fluoro-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO5/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,13-14H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKMIIIMOBFOMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OC)C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.